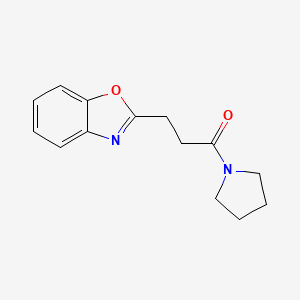
N-(3-methylpyridin-2-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylpyridin-2-yl)pyridine-2-carboxamide, also known as 2-Pyridyl-N-(3-methyl-2-pyridinyl)-2-pyridinecarboxamide or MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyridinecarboxamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of MPP is not fully understood, but it is thought to involve the binding of the compound to specific target proteins, such as the SH2 domain. This binding can disrupt protein-protein interactions and alter cellular signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPP has been shown to have a wide range of biochemical and physiological effects, including the inhibition of various cellular signaling pathways, the induction of apoptosis in cancer cells, and the modulation of immune responses. MPP has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPP in lab experiments is its ability to selectively disrupt protein-protein interactions, making it a valuable tool for investigating specific cellular signaling pathways. However, the use of MPP can also have limitations, including its potential toxicity and the need for careful purification to obtain a high yield of pure compound.
Zukünftige Richtungen
There are many potential future directions for the use of MPP in scientific research. One area of interest is the development of MPP-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the continued investigation of MPP's effects on cellular signaling pathways and protein-protein interactions may lead to new insights into the underlying mechanisms of various biological processes.
Synthesemethoden
The synthesis of MPP can be achieved through a variety of methods, including the reaction of 2-bromo-3-methylpyridine with 2-aminopyridine in the presence of a palladium catalyst. Other methods involve the use of different starting materials and catalysts, but the overall process typically involves multiple steps and requires careful purification to obtain a high yield of pure MPP.
Wissenschaftliche Forschungsanwendungen
MPP has been used extensively in scientific research as a tool to investigate various biological processes. One of the most prominent applications of MPP is in the study of protein-protein interactions, particularly those involving the SH2 domain. MPP has been shown to bind to the SH2 domain of various proteins, including Src and Lck, and can be used to disrupt these interactions and study their effects on cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-5-4-8-14-11(9)15-12(16)10-6-2-3-7-13-10/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWFGDWJYYPYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
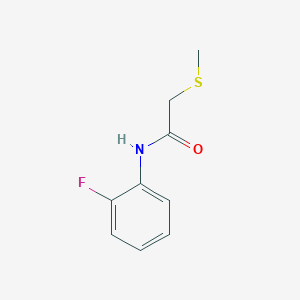
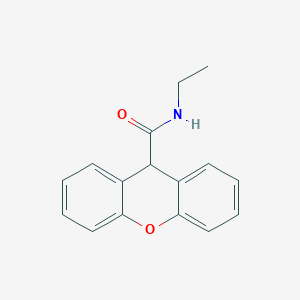
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
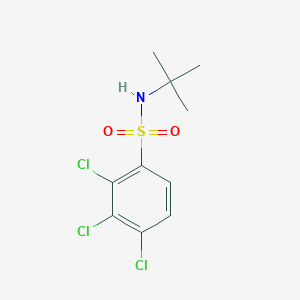
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
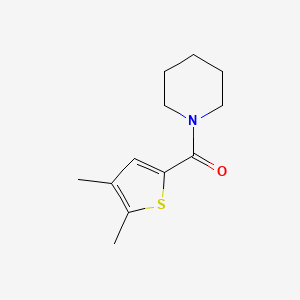
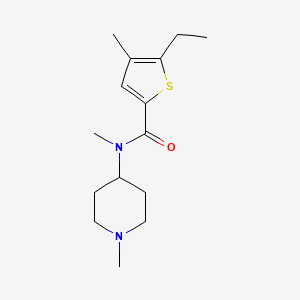
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)

